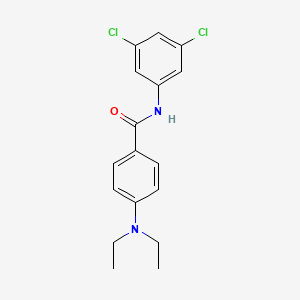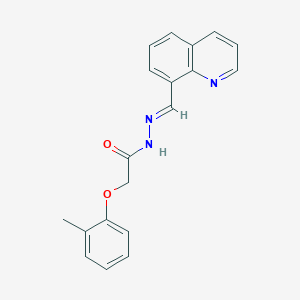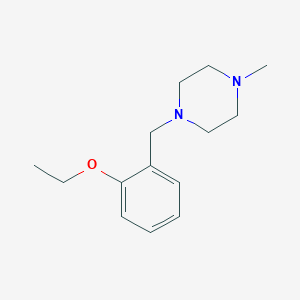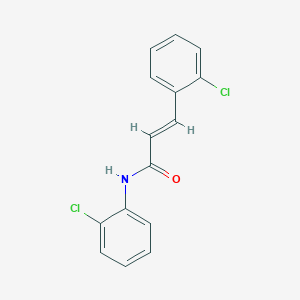![molecular formula C18H24N2O2S B5593400 (1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound is a complex molecule that likely exhibits interesting chemical and physical properties due to its unique structure. The following sections will delve into its synthesis, structural analysis, and various properties based on scientific research.
Synthesis Analysis
The synthesis of related diazabicyclo[3.3.1]nonane derivatives involves intricate steps that manipulate the molecular skeleton to achieve the desired configuration and functionalities. Research by Weber et al. (2001) and Vijayakumar & Sundaravadivelu (2005) discusses the synthesis of structurally related compounds, highlighting methods that could potentially be adapted for the synthesis of our target molecule (Weber et al., 2001) (Vijayakumar & Sundaravadivelu, 2005).
Molecular Structure Analysis
The molecular structure of similar diazabicyclo compounds has been studied extensively through methods such as X-ray crystallography. These studies reveal detailed information about the molecular conformation, bond lengths, and angles critical for understanding the molecule's reactivity and properties. For instance, the work by Fernández et al. (1995) and Wu et al. (2015) provides insights into the molecular structure of closely related compounds, which can be useful for inferring the structural characteristics of our target molecule (Fernández et al., 1995) (Wu et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving diazabicyclo nonanes are diverse and can lead to a wide range of derivatives with different functional groups. Studies by Khurana et al. (2014) and Horaguchi et al. (1990) demonstrate the reactivity of such compounds under various conditions, providing valuable information on potential chemical reactions our target molecule might undergo (Khurana et al., 2014) (Horaguchi et al., 1990).
Physical Properties Analysis
The physical properties of such complex molecules are crucial for their characterization and application. Research on similar compounds, as conducted by Bailey et al. (1984) and Dotsenko et al. (2007), provides insights into their melting points, solubility, and crystal structures, which are essential for understanding the behavior of our target molecule in various environments (Bailey et al., 1984) (Dotsenko et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application and further modification of the molecule. The research by Ho & Lin (1997) and Bilgin et al. (1994) on related compounds sheds light on these aspects, offering a foundation for predicting how our target molecule might behave under chemical manipulations (Ho & Lin, 1997) (Bilgin et al., 1994).
Eigenschaften
IUPAC Name |
(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-19-14-8-7-13(17(19)21)10-20(11-14)18(22)16-9-12-5-3-2-4-6-15(12)23-16/h9,13-14H,2-8,10-11H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYSLDNMNJTRM-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)


![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)